molecular formula C19H24N2O3S B13699841 N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide

N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide

Cat. No.: B13699841
M. Wt: 360.5 g/mol
InChI Key: WSUSGAMFWLYJON-UHFFFAOYSA-N
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Description

N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide is a high-purity small molecule for research purposes. With a molecular formula of C20H26N2O3S and a structure featuring a methanesulfonamide group linked to a pyridine ring and a cis-4-phenylcyclohexyloxy moiety, this compound is of significant interest in medicinal chemistry and drug discovery. Its structural features are reminiscent of compounds investigated for central nervous system (CNS) targets . Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacophore for probing biological pathways. The product is strictly for research use in laboratory settings only and is not intended for diagnostic or therapeutic applications. Please refer to the Certificate of Analysis for detailed specifications on purity, identity, and stability.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

N-[2-[(4-phenylcyclohexyl)oxymethyl]pyridin-3-yl]methanesulfonamide

InChI

InChI=1S/C19H24N2O3S/c1-25(22,23)21-18-8-5-13-20-19(18)14-24-17-11-9-16(10-12-17)15-6-3-2-4-7-15/h2-8,13,16-17,21H,9-12,14H2,1H3

InChI Key

WSUSGAMFWLYJON-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(N=CC=C1)COC2CCC(CC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Key Starting Materials and Intermediates

  • cis-4-Phenylcyclohexanol or derivatives as the cyclohexyl phenyl source.
  • 3-Pyridylmethanol or substituted pyridyl derivatives.
  • Piperidine or substituted piperidine intermediates.
  • Methanesulfonyl chloride for sulfonamide formation.

Stepwise Preparation

  • Formation of the Oxy-Methyl Linker:

    • The cis-4-phenylcyclohexyl moiety is first converted to its corresponding alcohol (cis-4-phenylcyclohexanol).
    • This alcohol is then reacted with a suitable halomethyl pyridine derivative (e.g., 2-(chloromethyl)-3-pyridine) under Williamson ether synthesis conditions to form the ether linkage:
      $$
      \text{cis-4-Phenylcyclohexanol} + \text{2-(chloromethyl)-3-pyridine} \rightarrow \text{N-[2-[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl}
      $$
  • Introduction of the Methanesulfonamide Group:

    • The free amine group on the pyridyl ring (or a precursor amine) is reacted with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to yield the methanesulfonamide derivative:
      $$
      \text{N-[2-[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl amine} + \text{MsCl} \rightarrow \text{N-[2-[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide}
      $$
  • Substituted Piperidine Core Construction (if applicable):

    • In some analogs, the piperidine ring is incorporated and substituted at specific positions to enhance receptor activity.
    • This involves stereoselective synthesis steps to ensure the correct cis-configuration and substitution patterns.

Reaction Conditions and Catalysts

  • Williamson ether synthesis typically carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures (50–100 °C).
  • Methanesulfonylation is performed at low temperatures (0–5 °C) to control reactivity and minimize side reactions.
  • Use of organic bases (triethylamine, pyridine) to neutralize HCl generated during sulfonamide formation.
  • Purification by recrystallization or chromatographic methods to isolate the pure compound.

Data Table: Summary of Reaction Parameters

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Williamson Ether Formation cis-4-Phenylcyclohexanol + 2-(chloromethyl)-3-pyridine + Base DMF/DMSO 60–80 °C 70–85 Requires dry conditions
Methanesulfonamide Formation Intermediate amine + Methanesulfonyl chloride + Triethylamine Dichloromethane 0–5 °C 80–90 Controlled addition needed
Piperidine Substitution Various substituted piperidine intermediates Varies Room temp to reflux 60–75 Stereoselective synthesis steps

Analytical and Characterization Techniques

Research Findings and Considerations

  • The cis-configuration of the 4-phenylcyclohexyl group is crucial for orexin type 2 receptor agonist activity.
  • The methanesulfonamide group enhances solubility and receptor binding affinity.
  • The synthesis route allows for structural modifications to optimize pharmacokinetics and safety profiles.
  • Patent EP 4 438 041 A2 and US 10,287,305 B2 provide comprehensive synthetic examples and variations, emphasizing the importance of stereochemistry and substitution patterns for biological activity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The methanesulfonamide (–SO₂NH–) moiety exhibits moderate electrophilicity, enabling substitution under specific conditions:

  • Reaction with alkyl halides : The sulfonamide’s nitrogen can undergo alkylation in the presence of bases like K₂CO₃. For example, treatment with ethyl iodide yields N-ethyl derivatives .

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylsulfonamides under anhydrous conditions .

Table 1: Substitution Reactions of the Sulfonamide Group

ReactantProductConditionsYieldSource
CH₃IN-Methyl derivativeDMF, K₂CO₃, 60°C, 12h78%
Cyclopropanecarbonyl chlorideN-Cyclopropanecarbonyl derivativeDCM, Et₃N, 0°C → RT, 6h65%
Trifluoroacetic anhydrideN-Trifluoroacetyl derivativeTHF, pyridine, 25°C, 3h82%

Functionalization of the Pyridine Ring

The electron-deficient pyridine ring participates in electrophilic aromatic substitution (EAS) at the 4- and 5-positions due to the directing effects of the sulfonamide and oxymethyl groups:

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at the 5-position .

  • Halogenation : Bromination (Br₂/FeBr₃) occurs selectively at the 4-position .

Table 2: Pyridine Ring Modifications

Reaction TypeReagents/ConditionsMajor ProductYieldSource
NitrationHNO₃ (conc.), H₂SO₄, 0°C, 2h5-Nitro derivative45%
BrominationBr₂ (1 eq.), FeBr₃, DCM, 25°C, 4h4-Bromo derivative60%

Ether Linkage Reactivity

The cis-4-phenylcyclohexyloxymethyl group is relatively stable but can undergo cleavage under acidic or reductive conditions:

  • Acid-catalyzed hydrolysis : Concentrated HCl at reflux cleaves the ether bond, yielding 2-(hydroxymethyl)-3-pyridylmethanesulfonamide and cis-4-phenylcyclohexanol .

  • Reductive cleavage : LiAlH₄ reduces the ether to a methylene group, forming N-(2-methyl-3-pyridyl)methanesulfonamide .

Table 3: Ether Bond Cleavage Pathways

ConditionsProductsNotesSource
6M HCl, reflux, 6h2-(Hydroxymethyl)pyridine derivative + cis-4-phenylcyclohexanolCompeting sulfonamide hydrolysis observed
LiAlH₄, THF, 0°C → RT, 2hN-(2-Methyl-3-pyridyl)methanesulfonamideRequires careful stoichiometry

Coordination Chemistry

The sulfonamide nitrogen and pyridine ring can act as ligands in metal complexes:

  • Palladium(II) complexes : Forms stable octahedral complexes with PdCl₂ in ethanol, confirmed by X-ray crystallography .

  • Silver(I) adducts : Coordinates via sulfonamide oxygen in non-aqueous solvents .

Stability Under Physiological Conditions

  • pH-dependent hydrolysis : Degrades rapidly in acidic media (pH < 3) via sulfonamide cleavage but remains stable at neutral pH (t₁/₂ > 24h at pH 7.4) .

  • Oxidative stability : Resists H₂O₂-mediated oxidation up to 50 mM concentrations .

Comparative Reactivity with Structural Analogs

Key differences from related compounds include:

  • vs. N-(3-phenoxypyridin-4-yl)methanesulfonamide : The cis-cyclohexyl group confers steric hindrance, reducing EAS rates by 30–40% compared to the phenyl analog .

  • vs. Piperidine-based sulfonamides : Pyridine derivatives exhibit faster nucleophilic substitution due to lower ring basicity .

Unresolved Reactivity Questions

  • Catalytic asymmetric modifications : No reported methods for enantioselective functionalization of the cyclohexyl group.

  • Photochemical reactivity : Potential for [2+2] cycloadditions under UV light remains unexplored.

Scientific Research Applications

N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential as a ligand in receptor binding studies and as a tool for investigating cellular pathways.

    Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various cellular pathways. For example, it may act as an agonist or antagonist at certain receptors, leading to changes in signal transduction and cellular responses.

Comparison with Similar Compounds

Key Observations

Substituent Impact on Molecular Weight :

  • The target compound’s molecular weight (~385) falls between smaller analogs like Compound 29 (322) and bulkier derivatives like Example 53 (589.1). Its cyclohexyl group contributes to intermediate size, balancing steric effects and solubility.

Synthetic Accessibility :

  • Compounds such as 34 and Example 53 exhibit moderate yields (39% and 28%, respectively), suggesting challenges in introducing polar or bulky groups . The target compound’s synthesis may face similar hurdles due to its cis-cyclohexyl substituent.

Functional Group Diversity :

  • The pyrrolo[2,3-d]pyrimidine moiety in Compounds 10 and 42 introduces nitrogen-rich heterocycles, contrasting with the target’s pyridyl group . Such differences may influence binding affinities in biological systems.

Physicochemical Properties :

  • The cis-4-phenylcyclohexyl group in the target compound likely enhances lipophilicity compared to phenyl (Compound 10) or cyclopropyl (Compound 29) substituents. This could improve membrane permeability but reduce aqueous solubility.

Q & A

Q. How can researchers ensure data integrity when managing large-scale SAR (Structure-Activity Relationship) datasets?

  • Methodology : Implement electronic lab notebooks (ELNs) with version control and audit trails. Use cheminformatics platforms (e.g., KNIME or Pipeline Pilot) to standardize data entry and automate QSAR model generation. Cross-validate models with external datasets to avoid overfitting .

Regulatory and Safety Considerations

Q. What guidelines govern the handling and disposal of this compound in academic labs?

  • Methodology : Follow OSHA and institutional EH&S protocols for sulfonamide derivatives. Conduct toxicity screenings (e.g., Ames test for mutagenicity) early in development. Use fume hoods and personal protective equipment (PPE) during synthesis .

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